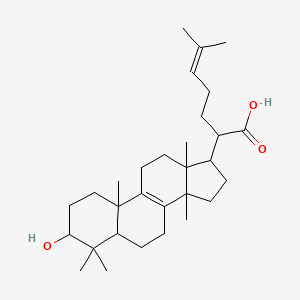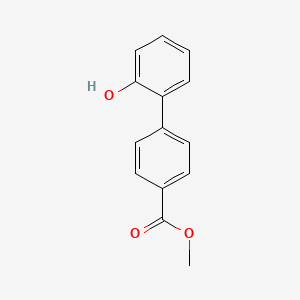
Nerolic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nerolic acid can be synthesized through various chemical reactions. One common method involves the isomerization of geranic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils of lemongrass and Myrcia species . The extraction process includes steam distillation followed by purification steps to isolate this compound from other components.
Chemical Reactions Analysis
Types of Reactions
Nerolic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including aldehydes and ketones.
Reduction: Reduction of this compound can yield alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes and ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Nerolic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its role in the Nasonov pheromone of honey-bees, which is crucial for bee communication.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
Nerolic acid exerts its effects through various molecular targets and pathways. In biological systems, it interacts with cellular membranes and enzymes, altering their function. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Nerolic acid is structurally similar to geranic acid, with both being isomers of 3,7-dimethyl-2,6-octadienoic acid . this compound has a unique configuration that imparts different chemical and biological properties. Other similar compounds include:
Geranic acid: An isomer with different spatial arrangement.
Citral: A mixture of geranial and neral, which are aldehyde forms of the same carbon skeleton.
Farnesol: A related compound found in the same natural sources.
This compound stands out due to its specific role in the Nasonov pheromone and its significant antifungal properties .
Properties
IUPAC Name |
(2Z)-3,7-dimethylocta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYZQXUYZJNEHD-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\C(=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90109995 | |
| Record name | cis-Geranic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90109995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4613-38-1 | |
| Record name | Nerolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4613-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neranic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004613381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Geranic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90109995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-3,7-dimethylocta-2,6-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8MFD7K03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nerolic Acid and what are its primary sources in nature?
A1: this compound is a naturally occurring organic compound classified as a monoterpene. It is commonly found in the essential oils of various plants, particularly within the Myrcia genus. [, , , ] For instance, Myrcia ovata, endemic to the Brazilian Atlantic Forest, is known to be rich in this compound, often serving as a major component in its essential oil. [, , ] Another source is Cymbopogon citratus (lemongrass), where it can be extracted using methods like supercritical fluid extraction. [] Additionally, this compound is a key component of the Nasonov pheromone, a complex chemical signal employed by honeybees (Apis mellifera) for communication purposes. [, , , ]
Q2: What is the chemical structure of this compound?
A2: this compound is an acyclic monoterpene with a carboxylic acid functional group. Its molecular formula is C10H16O2, and it has a molecular weight of 168.23 g/mol. []
Q3: Can you explain the antifungal activity of this compound and its potential applications?
A3: Research has demonstrated the notable antifungal activity of this compound against several plant pathogens. It exhibits effectiveness against Colletotrichum acutatum, the causal agent of citrus postbloom fruit drop, Plenodomus destruens, responsible for sweet potato foot rot, and Thielaviopsis paradoxa, which causes coconut stem bleeding. [] Notably, the combination of this compound with Linalool, another common essential oil component, demonstrated significant fungicidal action against these pathogens. [] Additionally, this compound displayed antifungal activity against Fusarium pallidoroseum, implicated in melon postharvest rot, and Colletotrichum musae, which causes anthracnose in bananas. [] These findings suggest that this compound, especially in combination with other natural compounds, holds promise as a potential biocontrol agent for managing fungal diseases in economically important crops.
Q4: What is the role of this compound in the Nasonov pheromone of honeybees?
A4: this compound is a crucial component of the Nasonov pheromone, a complex chemical signal secreted by worker honeybees (Apis mellifera) for communication. [, , , ] Studies show that this compound acts synergistically with other pheromone components, such as Citral and Geraniol, significantly enhancing the attractiveness of the pheromone blend to both Africanized and European honeybee populations. [] Specifically, this compound contributes to the pheromone's role in attracting swarms to new nesting sites and guiding returning foragers to the hive entrance. [, ] The presence of this compound in the synthetic pheromone blends was shown to be essential for optimal attraction, as its absence resulted in a decreased response from the bees. [, , ]
Q5: How is this compound detected and analyzed in research settings?
A5: Several analytical techniques are employed to identify and quantify this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for separating and identifying volatile compounds, including this compound, in essential oils and other complex mixtures. [, , , , ] This technique allows for accurate identification based on the compound's retention time and mass spectrum. Additionally, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is particularly useful for analyzing volatile compounds like this compound in headspace samples, such as those from grapes contaminated with fungi. [] For quantifying this compound in grape samples, a combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS) techniques is often employed. [] This approach offers high sensitivity and selectivity, enabling the determination of this compound levels even in complex matrices like grape extracts.
Q6: Are there any known safety concerns regarding this compound?
A6: While generally considered safe for use in cosmetics and fragrances at low concentrations, research on the potential toxicity and long-term effects of this compound is limited. [] Further studies are needed to comprehensively evaluate its safety profile, particularly for applications involving direct human exposure or consumption. As with any chemical compound, understanding its potential adverse effects is crucial, especially when considering its use in agricultural or food-related applications.
Q7: What research directions are promising for future studies on this compound?
A7: Future research could investigate the structure-activity relationships (SAR) of this compound and its analogs to develop more potent and selective antifungal agents. [] Further exploration of its synergistic interactions with other natural compounds could lead to more effective biocontrol strategies for plant diseases. [] Additionally, investigating the mechanisms underlying its role in honeybee communication and exploring its potential applications in apiculture could be promising areas of research. [, , ] Finally, comprehensive toxicological studies are crucial for assessing its safety profile for various applications, especially those involving human exposure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
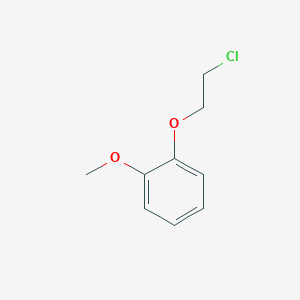
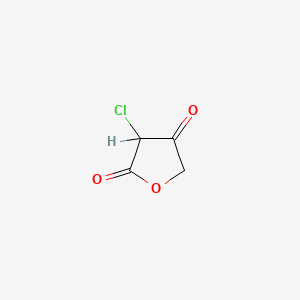
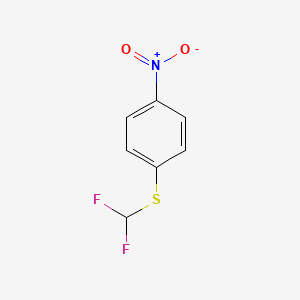
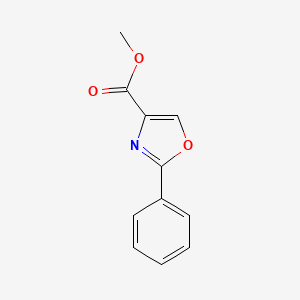
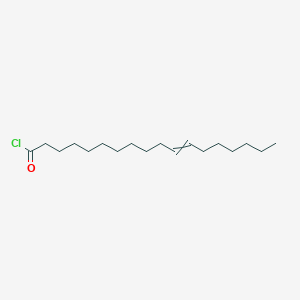
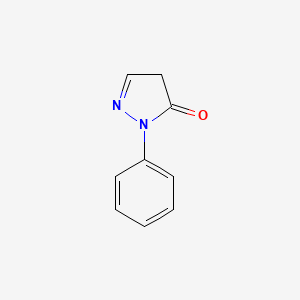

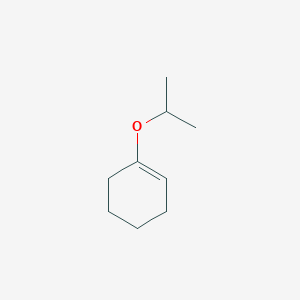
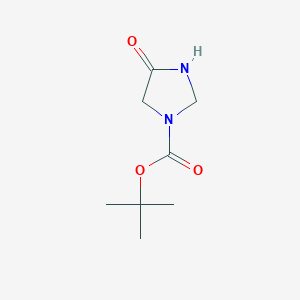
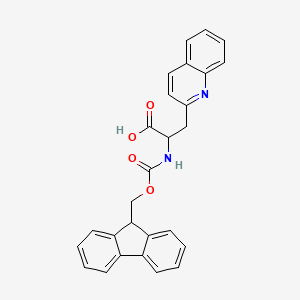
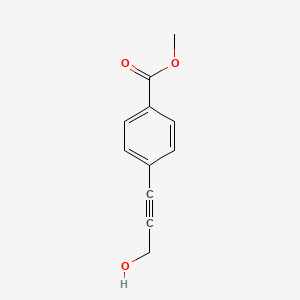
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)
